molecular formula C16H18N2O4 B396944 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid CAS No. 117567-96-1

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid

Cat. No.: B396944
CAS No.: 117567-96-1
M. Wt: 302.32g/mol
InChI Key: CNXVARGTLHOFML-JYRVWZFOSA-N
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Description

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a compound that features an indole ring, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its aromatic properties and its ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the acrylic acid moiety. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the acrylic acid structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological and chemical properties.

Scientific Research Applications

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is unique due to its combination of the indole ring and the acrylic acid moiety, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,17H,1-3H3,(H,18,21)(H,19,20)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXVARGTLHOFML-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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